D-Galactose-18O6

Description

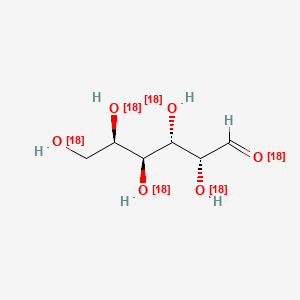

D-Galactose-18O6 is a stable isotopically labeled analog of D-Galactose (C₆H₁₂O₆), where all six oxygen atoms are replaced with the oxygen-18 (¹⁸O) isotope. This modification retains the chemical structure and reactivity of natural D-Galactose but introduces distinct physical properties due to the increased atomic mass of ¹⁸O. The molecular formula of this compound is C₆H₁₂¹⁸O₆, with a molecular weight of 192.16 g/mol (vs. 180.16 g/mol for natural D-Galactose) .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |

InChI Key |

GZCGUPFRVQAUEE-UDXAKJKDSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-18O6 involves the incorporation of oxygen-18 isotopes into the D-galactose molecule. This can be achieved through isotopic labeling techniques, where D-galactose is subjected to reactions with oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of D-galactose typically involves the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis is carried out using enzymes such as lactase, which breaks down lactose into its constituent monosaccharides, glucose, and galactose . The galactose can then be isolated and purified for further use.

Chemical Reactions Analysis

Types of Reactions

D-Galactose-18O6 undergoes various chemical reactions, including:

Oxidation: D-galactose can be oxidized to form galactonic acid or galactaric acid.

Reduction: Reduction of D-galactose leads to the formation of galactitol.

Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation of the hydroxyl groups.

Major Products

Oxidation: Galactonic acid, galactaric acid.

Reduction: Galactitol.

Substitution: Acetylated or benzoylated derivatives of D-galactose.

Scientific Research Applications

D-Galactose-18O6 has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various galactose derivatives and as a model compound for studying carbohydrate chemistry.

Biology: Employed in studies of carbohydrate metabolism and as a substrate for enzymes involved in galactose metabolism.

Mechanism of Action

The mechanism of action of D-Galactose-18O6 involves its interaction with specific cell receptors and enzymes. In the context of drug delivery, D-galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to drugs or drug-loaded nanoparticles enhances cellular uptake and improves drug delivery to target cells.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Key Findings :

- Mass Differences : The substitution of ¹⁸O increases molecular weight by ~6.7% compared to natural D-Galactose, enabling precise tracking in MS .

- Solubility : this compound is expected to exhibit solubility comparable to natural D-Galactose (180 g/L) due to identical polar functional groups .

- Stability : ¹⁸O-labeled compounds are prone to isotopic exchange in aqueous or acidic conditions, necessitating airtight storage and neutral pH environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.